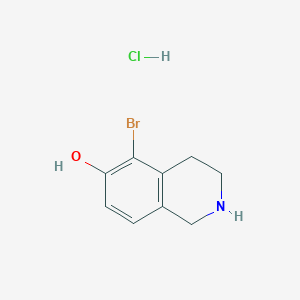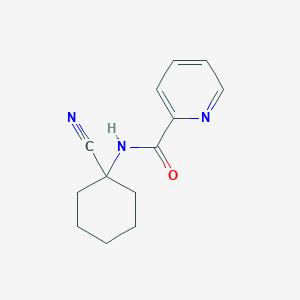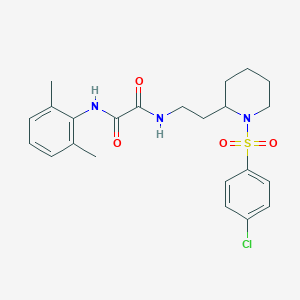
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride, also known as POMA hydrochloride, is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that has shown potential for use in various applications, including drug development and as a catalyst in organic synthesis. In
Mechanism of Action
The mechanism of action of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is not fully understood. However, it has been reported to interact with various biological targets, including enzymes and receptors. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase. It has also been reported to interact with various receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is its synthetic accessibility. It can be easily synthesized using simple reaction conditions and inexpensive starting materials. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride also exhibits excellent stability, which makes it suitable for use in various lab experiments. However, one of the limitations of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride. One area of research is the development of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a potential drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride and to optimize its pharmacological properties. Another area of research is the application of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a catalyst in organic synthesis. Further studies are needed to explore the scope and limitations of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a catalyst and to optimize its catalytic activity and selectivity.
Synthesis Methods
The synthesis of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride involves the reaction of 4-pyrazolone with formaldehyde and ammonia. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Scientific Research Applications
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has shown potential for use in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has also been used as a catalyst in organic synthesis, where it has shown excellent catalytic activity and selectivity.
properties
IUPAC Name |
(4-pyrazol-1-yloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c10-8-9(2-6-13-7-3-9)12-5-1-4-11-12;/h1,4-5H,2-3,6-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYPDKVMJCWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)







![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660683.png)
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/no-structure.png)
![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)